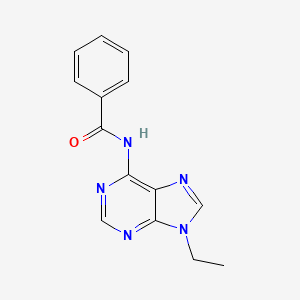

N-(9-Ethyl-9H-purin-6-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

7280-85-5 |

|---|---|

Molecular Formula |

C14H13N5O |

Molecular Weight |

267.29 g/mol |

IUPAC Name |

N-(9-ethylpurin-6-yl)benzamide |

InChI |

InChI=1S/C14H13N5O/c1-2-19-9-17-11-12(15-8-16-13(11)19)18-14(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16,18,20) |

InChI Key |

XQRVASJNAVNBEO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N 9 Ethyl 9h Purin 6 Yl Benzamide and Its Analogues

Strategies for Purine (B94841) Base Functionalization

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for functionalization. cuhk.edu.hkwikipedia.org The strategic modification of the purine base is crucial for developing analogues with desired properties.

Synthesis of 6-Substituted Purine Intermediates

A common and versatile starting point for the synthesis of N-(9-Ethyl-9H-purin-6-yl)benzamide analogues is 6-chloropurine (B14466). nih.gov This intermediate allows for the introduction of various substituents at the C6 position through nucleophilic substitution reactions. acs.orgwikipedia.org For instance, treatment of 6-chloropurine with different amines can yield a library of 6-aminopurine derivatives. rsc.org The reactivity of the 6-halo substituent follows the order F > Cl > Br > I for SNAr reactions in some systems, although this can vary depending on the nucleophile and reaction conditions. byu.edu

Another approach involves the use of 6-sulfonylpurine derivatives, which are also effective substrates for nucleophilic displacement. byu.edu Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been successfully employed to introduce alkyl, cycloalkyl, and aryl groups at the C6 position of the purine ring, starting from 6-halopurine precursors. byu.edunih.gov

A direct C-H functionalization of purines with aldehydes, induced by tert-butyl hydroperoxide (TBHP) via a Minisci-type reaction, offers a metal-free alternative for accessing C6-acylated purines. rsc.org

Alkylation at the N9 Position of Purine Nucleus

The alkylation of the purine nucleus is a critical step in the synthesis of this compound. However, this reaction is often complicated by the formation of a mixture of N9 and N7 regioisomers due to the tautomerism of the imidazole ring. acs.orgub.eduresearchgate.net The N9 isomer is typically the desired product and is usually formed in a higher ratio. acs.orgub.edu

Several strategies have been developed to achieve regioselective N9-alkylation. The choice of base, solvent, and alkylating agent significantly influences the outcome. Common conditions involve the use of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., ethyl iodide). acs.orgub.edunih.gov The presence of bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring N9-alkylation. acs.orgub.edu For example, 6-(azolyl)purine derivatives have been shown to undergo exclusive N9-alkylation due to the shielding of the N7 position by the azole ring. acs.orgnih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for the regioselective N9-alkylation of purines, often leading to higher yields and selectivity compared to conventional heating methods. ub.edu Other methods to enhance N9 selectivity include the use of β-cyclodextrin to block the N7 position and the application of Mitsunobu conditions, although the latter may require longer reaction times. ub.eduresearchgate.net

Benzamide (B126) Moiety Introduction Techniques

The introduction of the benzamide group is a key step in the final stages of the synthesis of this compound. This is typically achieved through the formation of an amide bond.

Amide Bond Formation via Coupling Reactions

Amide bonds are fundamental in biological systems, forming the backbone of proteins. libretexts.org In organic synthesis, the formation of an amide bond from a carboxylic acid and an amine often requires the use of a coupling agent to activate the carboxylic acid. nih.govrsc.org A common method for synthesizing N-substituted benzamide derivatives involves the reaction of an appropriate aniline (B41778) with a benzoic acid derivative in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). nih.gov

For the synthesis of this compound, one approach involves the reaction of 9-ethyladenine (B1664709) with benzoyl chloride in a solvent like dimethylformamide (DMF). vulcanchem.com This reaction can be facilitated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalforums.com The use of pre-activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, is a traditional and effective method for N-acylation. researchgate.netresearchgate.net

Recent advancements include the development of protocols for amide bond formation under milder conditions, for instance, by the in situ formation of acyl fluorides which then react with amines. rsc.org

Nucleophilic Substitution Reactions in Purine Derivatization

Nucleophilic substitution reactions are widely used in purine chemistry. wikipedia.org A historical method for the synthesis of this compound involves the nucleophilic substitution of 6-chloro-9-ethylpurine with benzamide under alkaline conditions. vulcanchem.com In this reaction, the benzamide acts as the nucleophile, displacing the chloride at the C6 position of the purine ring.

The reactivity of the purine ring towards nucleophilic attack can be influenced by the substituents present on the ring. byu.edu The introduction of electron-withdrawing groups can enhance the electrophilicity of the carbon atoms, facilitating nucleophilic substitution.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. ub.eduresearchgate.net Key parameters that are often fine-tuned include the choice of solvent, base, catalyst, reaction temperature, and reaction time.

For instance, in the N9-alkylation of purines, a systematic study of different bases and solvents can lead to significant improvements in regioselectivity and yield. ub.edu Tetrabutylammonium hydroxide (B78521) has been identified as a particularly effective base in some cases. researchgate.net Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in both alkylation and substitution reactions. ub.eduresearchgate.net

In amide bond formation, the use of catalysts like DMAP, 1-hydroxybenzotriazole (B26582) (HOBt), and N-hydroxysuccinimide (HOSu) can enhance the reaction rate and yield. nih.gov The choice of coupling agent and the reaction temperature are also critical factors, especially when dealing with sterically hindered or electron-deficient substrates. rsc.org Purification techniques such as column chromatography and recrystallization are often necessary to obtain the final product with high purity. vulcanchem.com

Below is a table summarizing various synthetic approaches and conditions:

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| 6-Chloropurine | Ethyl iodide, DBU, Acetonitrile (B52724) | 48 h | N7-ethyl-6-chloropurine / N9-ethyl-6-chloropurine | 8% / 12% | ub.edu |

| 6-Chloropurine | Ethyl iodide, (Bu)₄NOH, Microwave | - | N9-ethyl-6-chloropurine | High | ub.edu |

| 9-Ethyladenine | Benzoyl chloride, DMF | 80°C | This compound | >75% | vulcanchem.com |

| 6-chloro-9-ethylpurine | Benzamide | Alkaline conditions | This compound | Moderate | vulcanchem.com |

| 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-purine | Alkyl zinc halides, (Ph₃P)₄Pd, NH₃/MeOH | - | 6-alkyl-9-(β-d-ribofuranosyl) purine derivatives | Good | nih.gov |

Solvent Systems and Catalysis for this compound Synthesis

The synthesis of this compound is not typically a single-step process but rather a multi-step sequence that requires careful selection of solvents and catalysts to ensure high yields and purity. A common and versatile starting material for this class of compounds is 6-chloropurine. The synthetic pathway can be logically divided into two primary transformations: the alkylation of the purine ring at the N9 position and the subsequent amidation at the C6 position.

The initial step often involves the selective alkylation of the purine nitrogen. The reaction of 6-chloropurine with an ethylating agent, such as ethyl iodide or ethyl bromide, is typically carried out in a polar aprotic solvent. Dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) are frequently employed due to their ability to dissolve the purine starting material and facilitate the reaction. nih.gov The choice of base is critical to deprotonate the purine ring, enabling the nucleophilic attack. Inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) (Et3N) and N,N-diisopropylethylamine (DIPEA) are commonly used. This alkylation can produce a mixture of N9 and N7 isomers, the separation of which is a crucial purification step, often achieved by column chromatography.

Once the 9-ethyl-6-chloropurine intermediate is isolated, the next key step is the formation of the benzamide linkage at the C6 position. This is generally achieved through a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amine, followed by acylation. Alternatively, a more direct approach involves the reaction with benzamide itself, though this may require harsher conditions. A more controlled method involves a two-step sequence: first, reaction with ammonia (B1221849) or an ammonia equivalent to form 9-ethyl-9H-purin-6-amine (9-ethyladenine), followed by acylation with benzoyl chloride. For this acylation step, solvents such as pyridine (B92270) or a mixture of dichloromethane and a non-nucleophilic base like triethylamine are suitable. Pyridine can act as both a solvent and a catalyst by forming a reactive acylpyridinium intermediate.

For related benzamide syntheses, catalytic methods are also prominent. For instance, the reduction of nitro groups in precursors to form the necessary amino group for amide bond formation is often catalyzed by palladium on carbon (Pd-C) under a hydrogen atmosphere or by using tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol (B145695) (EtOH). nih.gov These catalytic systems are robust and widely used in organic synthesis for their efficiency and selectivity.

| Reaction Step | Typical Solvents | Common Catalysts/Reagents |

| N9-Ethylation | Dichloromethane (CH2Cl2), Dimethylformamide (DMF) | Ethyl iodide, Potassium carbonate, Triethylamine (Et3N) |

| C6-Amidation/Acylation | Pyridine, Dichloromethane (CH2Cl2) | Benzoyl chloride, Triethylamine (Et3N) |

| Ancillary Reactions (e.g., reduction) | Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc) | Palladium on Carbon (Pd-C), Tin(II) Chloride (SnCl2) |

Production of Water-Soluble Prodrugs of this compound Derivatives

Many purine-based compounds, including derivatives of this compound, exhibit poor water solubility, which can limit their therapeutic application. To overcome this, a common strategy is the development of water-soluble prodrugs. A prodrug is an inactive or less active precursor that is converted into the active drug within the body through enzymatic or chemical transformation. For purine analogs, this often involves attaching a water-solubilizing promoiety to the molecule.

Research has focused on synthesizing water-soluble prodrugs of N-(9H-purin-6-yl)benzamide derivatives to improve their pharmacological profiles. benthamdirect.comnih.gov One successful approach is the introduction of a phosphonate (B1237965) group, which can be further derivatized to enhance solubility and cell permeability. For instance, a common prodrug strategy involves creating phosphoramidate (B1195095) derivatives. google.com

A specific example is the synthesis of a prodrug where a di-L-alanine phosphonate moiety is attached to the purine scaffold. The synthesis of such a prodrug typically involves several steps. First, the parent benzamide derivative is prepared. Then, a linker, if necessary, is attached to the purine ring, often at the N9 position. This linker might contain a hydroxyl group that can be phosphorylated. The phosphorylation is carried out using a suitable phosphonylating agent, followed by coupling with the desired amino acid promoiety. nih.govnih.gov

For example, a water-soluble prodrug of a lead N-(9H-purin-6-yl)benzamide compound was synthesized for in vivo experiments. benthamdirect.comnih.gov The creation of these prodrugs allows for improved aqueous solubility, which is essential for administration and can lead to better bioavailability. Upon administration, endogenous enzymes, such as phosphatases or esterases, cleave the promoiety, releasing the active this compound derivative at the target site. The design of these prodrugs is a critical step in translating potent but poorly soluble compounds into viable therapeutic candidates.

| Prodrug Approach | Promoiety Example | Purpose | Reference |

| Phosphonate Prodrugs | Di-L-alanine phosphonate | Increase water solubility for in vivo administration | benthamdirect.comnih.gov |

| Amino Acid Conjugates | L-Alanine, L-Valine | Improve solubility and target amino acid transporters | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation of N 9 Ethyl 9h Purin 6 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of N-(9-Ethyl-9H-purin-6-yl)benzamide is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the purine (B94841) ring, and the benzamide (B126) moiety. Based on the analysis of similar substituted purine derivatives, the anticipated chemical shifts can be predicted.

The ethyl group at the N9 position would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The protons on the purine ring, specifically at the C2 and C8 positions, would appear as singlets in the aromatic region. The protons of the benzoyl group would also resonate in the aromatic region, with their multiplicity depending on the substitution pattern of the benzene (B151609) ring. The amide proton (NH) is expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.4 - 1.6 | Triplet |

| Ethyl -CH₂ | ~4.2 - 4.4 | Quartet |

| Purine C2-H | ~8.0 - 8.5 | Singlet |

| Purine C8-H | ~8.5 - 9.0 | Singlet |

| Benzoyl Ar-H | ~7.4 - 8.2 | Multiplet |

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The ethyl group carbons would appear in the aliphatic region of the spectrum. The purine ring carbons would have characteristic chemical shifts, with the carbons bonded to nitrogen appearing at lower fields. The benzoyl group carbons will resonate in the aromatic region, and the carbonyl carbon (C=O) of the amide will have a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂ | ~40 |

| Purine C2 | ~152 |

| Purine C4 | ~149 |

| Purine C5 | ~120 |

| Purine C6 | ~153 |

| Purine C8 | ~140 |

| Benzoyl C1' (ipso) | ~134 |

| Benzoyl C2'/C6' | ~128 |

| Benzoyl C3'/C5' | ~129 |

| Benzoyl C4' | ~132 |

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

For more complex analogues of this compound, or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For instance, a cross-peak between the ethyl CH₂ and CH₃ signals would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, an HMBC correlation between the purine C8-H proton and the C4 and C5 carbons would help to confirm the purine ring structure. mdpi.com

These 2D NMR techniques are invaluable for piecing together the molecular structure of complex heterocyclic systems. youtube.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₄H₁₃N₅O), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₄N₅O⁺ | 268.1200 |

The observation of ions corresponding to these calculated m/z values with high accuracy would provide strong evidence for the presence of the target compound.

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, the resulting fragment ions are detected. The fragmentation pattern is often characteristic of the compound's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the ethyl group.

Table 4: Predicted Key Fragment Ions for this compound in MS/MS Analysis

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 149 | [9-Ethyl-9H-purin-6-amine]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The analysis of these fragment ions in a tandem mass spectrometry (MS/MS) experiment would allow for the confirmation of the different structural components of the molecule. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are pivotal in elucidating the molecular structure and electronic properties of organic compounds. For this compound, IR and UV-Vis spectroscopy would provide key insights into its functional groups and electronic transitions.

Key Functional Groups and Their Expected Vibrational Frequencies:

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide | N-H | Stretching | 3400-3200 |

| Amide | C=O | Stretching | 1700-1650 |

| Aromatic Ring | C-H | Stretching | 3100-3000 |

| Aromatic Ring | C=C | Stretching | 1600-1450 |

| Purine Ring | C=N | Stretching | 1650-1550 |

| Alkyl (Ethyl) | C-H | Stretching | 2975-2850 |

These predicted frequencies would be crucial for confirming the synthesis and purity of this compound. The N-H and C=O stretching frequencies of the amide linkage are particularly important for studying intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound would be dominated by transitions associated with the π-systems of the purine and benzoyl groups.

The primary electronic transitions expected are π → π* and n → π. The highly conjugated purine and benzoyl rings will give rise to strong π → π absorptions, likely in the range of 250-300 nm. The non-bonding electrons on the nitrogen and oxygen atoms can undergo n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to simulate the UV-Vis spectrum. Such simulations would allow for the assignment of specific electronic transitions to the observed absorption bands and provide a deeper understanding of the molecule's electronic structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the crystal structure of its parent compound, N6-benzoyladenine, in a co-crystal with adipic acid, offers significant insights into the likely molecular conformation and intermolecular interactions. nih.gov

The crystal structure of N6-benzoyladenine reveals a rich network of intermolecular interactions that dictate its solid-state architecture. nih.gov

Hydrogen Bonding: The N6-benzoyladenine molecule in the co-crystal exists in the N(7)-H tautomeric form, which is stabilized by an intramolecular N—H⋯O hydrogen bond between the N7-H of the purine ring and the carbonyl oxygen of the benzamide group, forming an S(7) ring motif. nih.goviucr.org Furthermore, the Watson-Crick face of the purine ring participates in intermolecular hydrogen bonding with the adipic acid molecules. nih.gov In a pure crystalline form of this compound, it is highly probable that intermolecular hydrogen bonds would form between the amide N-H and the nitrogen atoms of the purine ring of neighboring molecules, leading to the formation of supramolecular assemblies.

π-π Stacking: The planar aromatic systems of the purine and phenyl rings are expected to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant stabilizing force in the crystal lattice of many aromatic compounds. In the reported N6-benzoyladenine co-crystal, such interactions are present. nih.gov The introduction of the N9-ethyl group would likely modify the stacking arrangement to accommodate the alkyl chain.

Polymorphism and Solid-State Characterization of N-(9H-Purin-6-yl)benzamide Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability.

The study of N6-benzoyladenine has shown its ability to form different tautomers and co-crystals, which can be considered a form of polymorphism. nih.goviucr.org For instance, the N(7)-H tautomer is observed in the co-crystal with adipic acid, while the N(9)-H tautomer is also common for purine derivatives. nih.gov The specific tautomer and its resulting hydrogen bonding patterns can lead to different crystal packing arrangements.

For this compound, the presence of the ethyl group at the N9 position fixes the tautomeric form of the purine ring. However, polymorphism could still arise from different conformations of the molecule (e.g., rotation around the amide bond or the bond connecting the benzoyl group to the purine) and different packing arrangements in the crystal lattice. The potential for polymorphism in this compound would be an important area of study for applications where solid-state properties are critical.

Computational and Theoretical Chemistry of N 9 Ethyl 9h Purin 6 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict a molecule's geometry, electronic properties, and reactivity without the need for empirical data.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N-(9-Ethyl-9H-purin-6-yl)benzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. This provides a foundational understanding of the molecule's shape and steric properties.

Furthermore, DFT is used to calculate key electronic properties. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following values are illustrative and would need to be determined by actual DFT calculations.)

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Polarizability | Value in a.u. | Describes the deformability of the electron cloud in an electric field, affecting intermolecular forces. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich purine (B94841) ring, while the LUMO may be distributed over the benzamide (B126) moiety.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following values are illustrative and would need to be determined by actual FMO analysis.)

| Orbital | Energy (eV) | Localization | Implication |

| HOMO | Negative Value | Likely on the purine ring system. | Site for electrophilic attack (electron donation). |

| LUMO | Less Negative/Positive Value | Potentially on the benzamide group. | Site for nucleophilic attack (electron acceptance). |

| HOMO-LUMO Gap | Positive Value | Indicates chemical stability and reactivity. | A smaller gap signifies higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is color-coded to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. For this compound, negative potentials would be expected around the nitrogen atoms of the purine ring and the oxygen atom of the benzamide group, while positive potentials would be located around the hydrogen atoms.

Fukui Functions and Local Reactivity Descriptors for Structure-Activity Profiling

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. These functions are invaluable for predicting the regioselectivity of chemical reactions. For this compound, calculating the Fukui functions would allow for the precise identification of the atoms most susceptible to electrophilic, nucleophilic, and radical attack, which is essential for understanding its potential metabolic pathways and for designing derivatives with enhanced activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Key Interacting Amino Acid Residues

The prediction of how a ligand such as this compound binds to a biological target is a cornerstone of computational drug discovery. This is typically achieved through molecular docking simulations. In this process, the three-dimensional structure of the target protein is used as a scaffold to test various possible conformations and orientations of the ligand within the binding site. Sophisticated scoring functions are then employed to rank these poses, with the highest-ranking poses representing the most likely binding modes.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. For instance, in studies of substituted purine analogs, it has been shown that the purine core often forms critical hydrogen bonds with the protein backbone, while substituted moieties can form additional interactions that enhance binding affinity and selectivity. nih.gov

In the case of this compound, molecular docking studies would likely investigate the interactions of the purine ring's nitrogen atoms and the benzamide group with the amino acid residues of a target protein. The ethyl group at the N9 position would also be assessed for its fit and potential hydrophobic interactions within the binding pocket.

A hypothetical summary of predicted interactions for this compound with a generic kinase binding site is presented in Table 1.

Table 1: Predicted Key Interacting Amino Acid Residues for this compound in a Kinase Binding Site

| Ligand Moiety | Interacting Residue (Example) | Interaction Type |

| Purine N1 | Valine | Hydrogen Bond |

| Purine N3 | Alanine | Hydrogen Bond |

| Benzamide Carbonyl | Lysine | Hydrogen Bond |

| Benzamide Phenyl Ring | Leucine | Hydrophobic Interaction |

| 9-Ethyl Group | Isoleucine | Hydrophobic Interaction |

Estimation of Binding Free Energies

Following the prediction of binding modes, the estimation of binding free energy provides a quantitative measure of the affinity of a ligand for its target. A more negative binding free energy indicates a stronger and more stable interaction. Various computational methods are used to calculate binding free energies, ranging from relatively simple scoring functions used in molecular docking to more rigorous but computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods calculate the free energy of the protein-ligand complex and the individual protein and ligand, with the difference representing the binding free energy. This approach has been successfully applied to various purine derivatives to rationalize their biological activities.

For this compound, such calculations would be crucial in comparing its predicted affinity to that of other potential ligands or to a known inhibitor of a target protein. This information helps in prioritizing compounds for further experimental testing.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the protein-ligand complex over time, providing insights into the conformational flexibility of both the ligand and the protein. These simulations can reveal how the interactions between the ligand and the protein evolve and can help to identify stable and transient interactions that are not apparent from static docking poses. nih.gov

For this compound, MD simulations could be used to assess the stability of the predicted binding mode. nih.gov They could also reveal the role of the ethyl group in anchoring the molecule within the binding pocket and how the benzamide group can adapt its conformation to optimize interactions with the surrounding amino acid residues. The results of MD simulations are often analyzed to determine root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key hydrogen bonds over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. tandfonline.comresearchgate.net

For this compound derivatives, a QSAR study could be conducted by synthesizing and testing a series of analogs with different substituents on the benzamide ring or by varying the alkyl chain at the N9 position. The resulting data could then be used to build a QSAR model to guide the design of more potent compounds. For example, 3D-QSAR studies on 2,6,9-trisubstituted purines have shown that steric properties can be a major determinant of cytotoxic activity. mdpi.comnih.gov

A hypothetical QSAR data table for a series of this compound derivatives is presented in Table 2.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Compound | Substituent (Benzamide Ring) | LogP (Descriptor) | Molecular Weight (Descriptor) | pIC50 (Activity) |

| 1 | H | 2.5 | 267.29 | 6.2 |

| 2 | 4-Chloro | 3.2 | 301.74 | 6.8 |

| 3 | 4-Methoxy | 2.3 | 297.32 | 6.5 |

| 4 | 4-Nitro | 2.4 | 312.29 | 7.1 |

Virtual Screening Approaches in the Discovery of this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. wikipedia.org This approach can be either structure-based or ligand-based. In structure-based virtual screening, molecular docking is used to screen a database of compounds against the three-dimensional structure of the target protein. acs.orgnih.gov In ligand-based virtual screening, a known active molecule, such as this compound, is used as a template to search for other compounds with similar properties. wikipedia.org

Virtual screening can be a powerful tool for identifying novel chemical scaffolds or for expanding the structure-activity relationship around a known active compound. nih.gov For this compound, both approaches could be employed. A structure-based screen could identify new purine and non-purine analogs that fit into the target's binding site, while a ligand-based screen could identify compounds with similar pharmacophoric features.

Mechanistic Investigations of N 9 Ethyl 9h Purin 6 Yl Benzamide in Biological Systems Molecular and Cellular Level

Enzyme Inhibition and Modulation Studies

The biological activity of N-(9-Ethyl-9H-purin-6-yl)benzamide and related compounds is rooted in their ability to interact with and modulate the function of key enzymes. As analogs of natural purines, these molecules can act as competitive inhibitors or modulators in various enzymatic pathways.

The purine (B94841) scaffold is a cornerstone of nucleic acid structure, and its analogs are well-established as therapeutic agents that interfere with DNA synthesis and metabolism nih.gov. Purine-based compounds can act as antimetabolites, competing with natural nucleosides for the active sites of enzymes essential for DNA and RNA synthesis researchgate.net. This inhibitory action is a key mechanism for their cytotoxic effects in rapidly dividing cells researchgate.net.

One of the key enzymes in purine catabolism is xanthine (B1682287) oxidase (XO). The parent compound, N-(9H-purin-6-yl)benzamide (also known as 6-(N-benzoylamino)purine), has been identified as a highly potent competitive inhibitor of xanthine oxidase, with a reported IC50 value of 0.45 µM, comparable to the standard inhibitor allopurinol nih.gov. This inhibition directly affects the metabolic pathway of purines researchgate.net. The ethyl group at the N9 position of this compound modifies the molecule's interaction with such enzymatic targets, influencing its specificity and potency.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, and apoptosis, making them prime targets in drug discovery ed.ac.uk. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer researchgate.neted.ac.uk. The purine-benzamide scaffold is a recognized structural framework for the development of kinase inhibitors.

The versatility of the purine core allows it to mimic the natural ATP substrate, enabling competitive binding to the kinase active site mdpi.com. Research into related structures has demonstrated significant potential:

Dual Src/Abl Inhibition: A series of 9-(arenethenyl)purines has been identified as potent dual inhibitors of Src and Abl kinases, binding to the inactive "DFG-out" conformation of these enzymes acs.org.

Multi-Kinase Inhibition: Hybrid molecules incorporating purine and isatin moieties have shown the ability to inhibit multiple kinases, including EGFR, HER2, VEGFR2, and CDK2 nih.gov.

DDR1 Inhibition: Benzamide (B126) derivatives have also been developed as selective and orally bioavailable inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer nih.gov.

These examples highlight the capacity of the purine-benzamide chemical space to generate potent and selective kinase inhibitors.

Understanding the precise interactions between an inhibitor and its target enzyme is crucial for rational drug design. For the closely related N-(9H-purin-6-yl)benzamide, molecular modeling studies have elucidated its binding mechanism within the active site of xanthine oxidase nih.gov.

The compound acts as a competitive inhibitor, occupying the same site as the natural substrate, xanthine nih.govresearchgate.net. The stability of the enzyme-inhibitor complex is attributed to a network of specific molecular interactions:

Hydrogen Bonding: The purine ring forms critical hydrogen bonds with amino acid residues in the enzyme's active site. Specifically, the N7 of the purine ring interacts with Arg880, while the N-H group of the purine bonds with Thr1010 nih.gov.

Non-Bonded Interactions: The benzamido group plays a significant role in stabilizing the complex through non-bonded interactions with a range of amino acid residues, including Gly799, Glu802, Phe914, and Ala1079 nih.gov.

These detailed binding studies provide a rationale for the high inhibitory potency of the N-(purin-6-yl)benzamide scaffold and offer a framework for predicting how modifications, such as the N9-ethyl group, might alter these interactions.

Cellular Pathway Interrogation (in vitro models)

The enzymatic inhibition observed at the molecular level translates into distinct effects on cellular pathways, particularly those governing metabolism, cell division, and survival.

As purine analogs, N-(9H-purin-6-yl)benzamide derivatives function as antimetabolites. By inhibiting key enzymes in purine metabolism, they disrupt the delicate balance of the intracellular nucleotide pool required for the synthesis of DNA and RNA researchgate.net. This interference with nucleic acid synthesis is a primary mechanism behind their anti-proliferative effects, as cells are unable to produce the necessary building blocks for replication nih.govresearchgate.net. Furthermore, studies have shown that the lead compound of this series can act synergistically with established nucleoside analogues like fludarabine, further enhancing its impact on nucleotide metabolism nih.gov.

Derivatives of this compound have demonstrated significant cytotoxic and anti-proliferative activity across a range of cancer cell lines in vitro. The primary outcomes of this activity are a decrease in cellular proliferation and the induction of programmed cell death, or apoptosis researchgate.netnih.gov.

Studies on a series of chemically related N-(9H-purin-6-yl)benzamide derivatives showed potent activities, with the most effective compounds exhibiting IC50 values in the range of 3-39 µM nih.gov. Further investigations into various 9-ethyl-9H-purine derivatives have confirmed their efficacy against multiple human cancer cell lines nih.gov.

| Cell Line | Cancer Type | Reported Effect | Reference |

|---|---|---|---|

| HeLa | Human Cervical Cancer | Inhibition of Proliferation | nih.gov |

| SiHa | Human Cervical Cancer | Inhibition of Proliferation | nih.gov |

| CaSki | Human Cervical Cancer | Inhibition of Proliferation | nih.gov |

| LM8 | Murine Osteosarcoma | Inhibition of Proliferation | nih.gov |

| LM8G7 | Murine Osteosarcoma | Inhibition of Proliferation | nih.gov |

| OVSAHO | Human Ovarian Cancer | Inhibition of Proliferation | nih.gov |

| SKOV-3 | Human Ovarian Cancer | Inhibition of Proliferation | nih.gov |

The collective evidence indicates that the anti-cancer activity of this compound class is a direct result of their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and the activation of apoptotic pathways nih.gov.

Synergistic Effects with Nucleoside Analogues in Cellular Assays

Information regarding the synergistic effects of this compound with nucleoside analogues in cellular assays is not available in the public domain based on the conducted searches.

Investigation of Antiviral Mechanisms at the Molecular Level

Specific details concerning the investigation of antiviral mechanisms of this compound at the molecular level are not publicly available from the performed searches.

Exploration of Antimalarial Mechanisms of Action

The antimalarial properties of purine derivatives have been a subject of interest in drug discovery. While direct studies on this compound are not detailed in the available search results, the broader class of purine and benzimidazole derivatives has been investigated for their action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The parasite's lifecycle involves complex biological processes that can be targeted by various compounds. For instance, some benzimidazole derivatives have been studied for their ability to interfere with hemozoin biocrystallization, a critical detoxification pathway for the parasite that prevents the buildup of toxic free heme released from hemoglobin degradation. However, not all compounds in this class share the same mechanism, with some appearing to affect the parasite through alternative routes.

Another potential target for antimalarial drugs is the parasite's heat shock protein 90 (Hsp90), which is essential for parasite survival and development. Inhibitors targeting the ATP binding pocket of Hsp90 have been explored as potential antimalarials. Furthermore, the flavoenzyme type II NADH:ubiquinone oxidoreductase (PfNDH2) has been identified as a potential target for the reductive activation of certain compounds, leading to antiparasitic effects.

While these general mechanisms for related compound classes are established, specific data detailing the antimalarial mechanism of action for this compound remains unavailable in the searched literature.

Structure Activity Relationship Sar Studies of N 9 Ethyl 9h Purin 6 Yl Benzamide Derivatives

Impact of Purine (B94841) Ring Substitutions on Biological Efficacy and Selectivity

General studies on related purine derivatives offer some insights into the potential roles of substitutions on the purine ring.

Influence of the 9-Ethyl Group on Activity Profile

The presence of a substituent at the N9 position of the purine ring is a common strategy in drug design to modulate physiochemical properties and target engagement. The ethyl group in N-(9-Ethyl-9H-purin-6-yl)benzamide is expected to influence its solubility, lipophilicity, and metabolic stability compared to its unsubstituted counterpart, N-(9H-purin-6-yl)benzamide. However, specific studies quantifying the impact of the 9-ethyl group on the activity profile of this particular benzamide (B126) derivative are not readily found. Research on other N9-substituted purines has shown that the nature and size of the alkyl group can significantly affect biological activity. For instance, in a series of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, varying the alkyl chain at the N9 position led to a range of activities in cytokinin bioassays. nih.gov Without direct comparative studies, the precise contribution of the 9-ethyl group to the biological efficacy of this compound remains speculative.

Benzamide Moiety Modifications and Their Biological Implications

The benzamide moiety plays a crucial role in the interaction of this class of compounds with their biological targets.

Substituent Effects on the Benzoyl Ring

The electronic and steric properties of substituents on the benzoyl ring are key determinants of biological activity. In related N6-benzoyladenine derivatives studied as BRD4 inhibitors, substitutions on the benzoyl ring were found to be critical for potent inhibitory activity. researchgate.net For instance, the introduction of methoxy (B1213986) groups at specific positions on the benzoyl ring led to a significant increase in potency. researchgate.net However, for this compound, a systematic investigation of substituent effects on the benzoyl ring has not been publicly reported. Such studies would typically involve synthesizing a library of compounds with varying electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring and evaluating their biological activity.

Role of the Amide Linker and its Modifications

The amide linker connecting the purine ring to the benzoyl group is essential for the structural integrity of the molecule and provides a key hydrogen bonding donor and acceptor. Modifications to this linker, such as altering its rigidity or replacing it with other functional groups, can have a profound impact on the compound's biological profile. While research exists on the synthesis and biological activity of various benzamide derivatives with modified linkers, this information is not specific to the this compound scaffold. mdpi.comcyberleninka.ru

Stereochemical Determinants of this compound Activity

Stereochemistry can be a critical factor in the biological activity of chiral molecules. If chiral centers were introduced into the this compound structure, for example, by modification of the ethyl group or the benzamide moiety, it would be expected that the different stereoisomers would exhibit distinct biological activities. However, as the parent compound this compound is not chiral, and no studies on chiral derivatives have been found, there is no available information on the stereochemical determinants of its activity.

Bioisosteric Replacements and Scaffold Hopping Strategies in this compound Optimization

The optimization of lead compounds is a critical process in medicinal chemistry, aimed at enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. For this compound, a compound with recognized cytotoxic and antitumoral potential, bioisosteric replacement and scaffold hopping are key strategies to explore the chemical space and identify derivatives with improved therapeutic profiles. nih.govufrj.br These approaches involve modifying the core structure of the molecule to alter its physicochemical properties and biological activity.

Bioisosterism refers to the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties, leading to similar biological effects. nih.govacs.org This strategy is widely used to improve the characteristics of a lead compound. Scaffold hopping, on the other hand, involves a more drastic change, replacing the central core of the molecule with a different chemical scaffold while aiming to retain the original biological activity by preserving key pharmacophoric features. rsc.orgresearchgate.net

Bioisosteric Replacements

In the context of this compound, bioisosteric replacements can be considered for both the purine core and the benzamide moiety to modulate its activity.

Purine Ring Bioisosteres:

The purine ring is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic the adenine (B156593) base of ATP. nih.govtmu.edu.tw However, replacing the purine core with other heterocyclic systems can lead to improved selectivity and pharmacological properties. The classical bioisosteric replacement of a carbon-hydrogen (CH) group with a nitrogen (N) atom can influence the electronic and steric properties of the ring system, potentially leading to enhanced interactions with the target protein. mdpi.com

Several purine isosteres have been investigated in the context of kinase inhibitors and other therapeutic agents. These include, but are not limited to, pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, triazolopyrimidines, and imidazo[1,2-a]pyrimidines. mdpi.comresearchgate.net For instance, the replacement of a purine core with a pyrazolo[1,5-a]pyrimidine (B1248293) has been shown to be well-tolerated and in some cases enhance binding affinity. mdpi.com

The following table illustrates potential bioisosteric replacements for the purine core of this compound and the rationale behind these substitutions.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Purine | Pyrazolo[3,4-d]pyrimidine | Mimics the hydrogen bonding pattern of adenine. | May alter kinase selectivity and improve metabolic stability. |

| Purine | Pyrazolo[1,5-a]pyrimidine | Changes the position of nitrogen atoms, affecting electronic distribution. | Can lead to altered binding modes and potentially increased potency. |

| Purine | Triazolopyrimidine | Introduces an additional nitrogen atom, potentially forming new hydrogen bonds. | May enhance binding affinity and solubility. |

| Purine | Imidazo[1,2-a]pyrimidine | Fused five- and six-membered rings with a different nitrogen arrangement. | Could offer a novel binding orientation and improved pharmacokinetic profile. |

Benzamide Moiety Bioisosteres:

The N-benzamide group in the lead compound is crucial for its activity. Bioisosteric replacement of the amide linker or the phenyl ring can be explored to optimize the molecule. For example, replacing the amide bond (-NHCO-) with a retro-amide (-CONH-), a sulfonamide (-SO2NH-), or other linkers can alter the hydrogen bonding capacity and conformational flexibility of the molecule.

Furthermore, the benzoyl group itself can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. The substitution pattern on the phenyl ring is also a key determinant of activity, and various electron-donating or electron-withdrawing groups can be introduced to fine-tune the electronic properties of the molecule. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy to escape from existing patent space and to discover novel chemical entities with improved properties. rsc.orgnih.gov For this compound, which has shown promise as an anticancer agent, scaffold hopping can be guided by the structures of known kinase inhibitors and other anticancer drugs.

One approach is to replace the purine-benzamide core with entirely different scaffolds that can still present the key pharmacophoric elements in a similar spatial arrangement. For example, quinazoline, quinoline, and other fused heterocyclic systems are common scaffolds in clinically approved kinase inhibitors. nih.gov

The table below presents hypothetical scaffold hopping strategies for this compound, drawing inspiration from known pharmacologically active scaffolds.

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Target Class |

| This compound | Quinazoline-based amides | Quinazoline is a well-established scaffold in EGFR kinase inhibitors. | Receptor Tyrosine Kinases |

| This compound | Furo[2,3-d]pyrimidine amides | Furanopyrimidines are known inhibitors of various signaling pathways. nih.gov | Wnt signaling pathway inhibitors |

| This compound | Pyridine-annulated purines | Hybridization of purine and pyridine (B92270) rings can lead to novel anticancer agents. rsc.orgresearchgate.net | Apoptosis-inducing agents |

| This compound | Thienopyrimidine acids | Thienopyrimidines have shown inhibitory activity against various enzymes. nih.gov | Carboxylesterases and other hydrolases |

The exploration of these bioisosteric replacements and scaffold hopping strategies, coupled with robust structure-activity relationship (SAR) studies, is essential for the successful optimization of this compound derivatives into potent and selective therapeutic agents.

Analytical Methodologies for N 9 Ethyl 9h Purin 6 Yl Benzamide Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable tools for the separation and analysis of N-(9-Ethyl-9H-purin-6-yl)benzamide from reaction mixtures and for the precise quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of this compound. Modern synthetic approaches, particularly those employing microwave-assisted synthesis, have demonstrated the capability to produce this compound with a purity exceeding 98%, as verified by HPLC. vulcanchem.com While specific, detailed protocols for the HPLC analysis of this compound are not extensively documented in publicly available literature, typical method development would involve the optimization of several key parameters to achieve a validated and reproducible assay.

The development of a robust HPLC method would entail a systematic evaluation of stationary phases, mobile phase compositions, and detection wavelengths. A reverse-phase C18 column is a common starting point for the separation of purine (B94841) derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities.

Validation of the HPLC method is crucial to ensure its accuracy, precision, linearity, and sensitivity. This process involves a series of experiments to determine parameters such as the limit of detection (LOD), limit of quantification (LOQ), and the linear range over which the detector response is proportional to the concentration of the analyte.

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Typical Considerations |

|---|---|

| Stationary Phase | Reverse-phase (e.g., C18, C8) silica-based columns are frequently used for their hydrophobicity, enabling the separation of moderately polar compounds. |

| Mobile Phase | A buffered aqueous solution (e.g., phosphate, acetate) mixed with an organic solvent (e.g., acetonitrile, methanol) is common. The pH of the aqueous phase can be adjusted to control the ionization state of the compound and improve peak shape. |

| Elution Mode | Isocratic elution (constant mobile phase composition) may be suitable for simple mixtures, while gradient elution (varying mobile phase composition) is often necessary for separating complex samples with multiple impurities. |

| Flow Rate | Typically in the range of 0.5-2.0 mL/min for analytical columns, optimized to balance analysis time and separation efficiency. |

| Detection | UV detection is a common choice, with the wavelength set at the absorbance maximum of this compound to ensure high sensitivity. |

| Column Temperature | Maintaining a constant and elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility. |

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective technique for monitoring the progress of chemical reactions that synthesize this compound. It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system, known as the eluent. The choice of eluent is critical and is often a mixture of a more polar and a less polar solvent, such as ethyl acetate and hexane.

As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. After the solvent front has reached a certain height, the plate is removed, dried, and the separated spots are visualized. Visualization is typically achieved under UV light, as purine derivatives are often UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot and can be used to identify the components by comparison with known standards.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized batch of this compound. This destructive method provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C14H13N5O. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct identity of the compound.

For this compound, the theoretical elemental composition can be calculated based on its molecular weight of 267.29 g/mol .

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 62.91 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.91 |

| Nitrogen | N | 14.01 | 5 | 70.05 | 26.21 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.98 |

| Total | | | | 267.33 | 100.00 |

Spectrophotometric Assays for Concentration Determination in Research Settings

While specific spectrophotometric assays for the routine concentration determination of this compound are not widely detailed in the available literature, UV-Vis spectrophotometry can, in principle, be employed for this purpose in research settings. This technique relies on the principle that the amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution, as described by the Beer-Lambert law.

To develop a spectrophotometric assay, a pure sample of this compound would be dissolved in a suitable solvent that does not absorb in the same region as the analyte. The UV-Vis spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating the value from the calibration curve.

It is important to note that the accuracy of this method is highly dependent on the purity of the sample, as any impurities that absorb at the same wavelength will interfere with the measurement and lead to an overestimation of the concentration. Therefore, this method is most reliable when used with highly purified samples, often in conjunction with chromatographic techniques to confirm the absence of interfering substances.

Potential Research Applications of N 9 Ethyl 9h Purin 6 Yl Benzamide in Chemical Biology and Drug Discovery Research

Development as Biochemical Tool Compounds for Pathway Elucidation

While specific studies detailing the use of N-(9-Ethyl-9H-purin-6-yl)benzamide as a biochemical tool are not extensively documented, its structure suggests a potential role in elucidating biological pathways. Tool compounds are essential for probing the function of proteins and understanding complex cellular processes. Given that the purine (B94841) scaffold is a core component of many biologically active molecules, including enzyme cofactors and signaling molecules, this compound could be developed as a probe to investigate the targets and mechanisms of action of purine-binding proteins. Its benzamide (B126) group can be modified with reporter tags, such as fluorophores or biotin (B1667282), to facilitate the identification and visualization of its molecular targets within a cell or organism.

Lead Optimization Strategies in Preclinical Drug Discovery Programs

The purine-benzamide scaffold is a promising starting point for lead optimization in drug discovery. This process involves iterative chemical modifications to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound.

Design of Novel Inhibitors Based on the Purine-Benzamide Scaffold

The purine-benzamide framework has been successfully employed in the design of novel enzyme inhibitors. For instance, a series of histone deacetylase (HDAC) inhibitors have been developed that feature a purine or a purine isostere as a "capping group" linked to an N-(2-aminophenyl)-benzamide unit. nih.gov One such benzamide derivative demonstrated potent inhibitory activity against HDAC1, HDAC2, and HDAC3 isoforms, with IC50 values of 0.108, 0.585, and 0.563 μM, respectively. nih.gov This compound also exhibited significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer and liver cancer cells. nih.gov

Furthermore, the versatility of the purine scaffold is evident in the development of inhibitors for other enzyme classes, such as protein kinases. Novel sulfonamide derivatives incorporating a 7H-purine ring have been synthesized and shown to inhibit Akt1 and Abl tyrosine kinase with IC50 values of 1.73 μM and 1.53 μM, respectively. nih.gov These findings underscore the potential of the purine-benzamide scaffold as a template for designing a diverse range of enzyme inhibitors.

| Compound Class | Target Enzyme(s) | Key Findings |

| Purine-benzamide derivatives | Histone Deacetylases (HDACs) | Potent inhibition of HDAC1, 2, and 3; cytotoxicity in cancer cell lines. nih.gov |

| Purine-sulfonamide derivatives | Akt1, Abl tyrosine kinase | Effective inhibition of kinase activity. nih.gov |

Prodrug Design for Enhanced Research Utility and Delivery

Prodrug strategies are crucial for improving the drug-like properties of promising compounds, such as solubility and bioavailability. While specific prodrugs of this compound have not been detailed in the literature, the general principles of prodrug design for benzamide-containing molecules are well-established. For example, the development of TXA709, a prodrug of an FtsZ-targeting benzamide, involved chemical modifications to enhance its metabolic stability. nih.gov This resulted in a significantly longer half-life and greater oral bioavailability of the active compound, leading to improved in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similar strategies could be applied to this compound to enhance its utility in research and potential therapeutic applications.

Investigation of this compound Analogues in Antiviral Research

The purine core of this compound makes its analogues prime candidates for antiviral research. Many established antiviral drugs are nucleoside analogues that interfere with viral replication. Research into novel purine derivatives has shown promising results against a range of viruses.

For instance, acyclic nucleoside phosphonates with a purine base have demonstrated antiviral activity. nih.gov Specifically, certain adenine (B156593) derivatives have shown selective activity against HIV-1 and herpesviruses like VZV and CMV. nih.gov Furthermore, N6-substituted adenine derivatives have been identified with a broad spectrum of activity against RNA viruses, including poliovirus and Coxsackie viruses, suggesting their potential as prototypes for new antiviral drugs. nih.gov The investigation of this compound analogues, potentially with modifications to the ethyl or benzoyl groups, could lead to the discovery of novel antiviral agents.

Applications in Antimalarial Agent Discovery and Research

The search for new antimalarial drugs is a global health priority due to the rise of drug-resistant Plasmodium falciparum. The benzamide chemical class has been explored for its antimalarial potential. A series of N-(4-piperidinyl)benzamides were designed and synthesized, with the most potent compounds showing in vitro activity against P. falciparum at submicromolar concentrations. nih.gov These compounds were investigated as potential inhibitors of the parasite's protein farnesyltransferase. nih.gov

Given that both the purine and benzamide moieties have individually been part of scaffolds with demonstrated antimalarial activity, the combination present in this compound provides a rationale for its investigation in antimalarial drug discovery programs. Screening of this compound and its analogues against various life cycle stages of the malaria parasite could reveal new lead compounds.

Exploration in Anti-Inflammatory Research Initiatives

The N-acyl group, a key feature of this compound, is present in compounds known to possess anti-inflammatory properties. For example, N-acetylcysteine (NAC) is a well-known anti-inflammatory agent that can reduce the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. mdpi.comnih.gov The anti-inflammatory effects of NAC are attributed, in part, to the inhibition of the NF-κB signaling pathway. nih.gov

While the purine component of this compound also has immunomodulatory roles, the presence of the N-acylbenzamide functionality suggests a potential for this compound and its derivatives to exhibit anti-inflammatory activity. Future research could involve screening these compounds in cellular and animal models of inflammation to assess their potential to modulate inflammatory responses.

Future Directions in Research on N 9 Ethyl 9h Purin 6 Yl Benzamide

Exploration of Novel Molecular Targets and Pathways

A crucial avenue for future research will be the systematic elucidation of the molecular targets and biological pathways modulated by N-(9-Ethyl-9H-purin-6-yl)benzamide. While related N-(9H-purin-6-yl)benzamide derivatives have demonstrated cytotoxic effects on cancer cell lines, the precise mechanisms of action often remain to be fully characterized. tubitak.gov.tr

Future investigations should prioritize unbiased screening approaches to identify novel protein-binding partners. Techniques such as affinity chromatography-mass spectrometry, using an immobilized version of the compound, could isolate interacting proteins from cell lysates. Furthermore, global proteomic and transcriptomic analyses of cells treated with this compound would provide a comprehensive overview of the cellular response, highlighting perturbed signaling pathways.

Given the structural similarities to known bioactive purine (B94841) derivatives, several target classes warrant specific investigation. These include, but are not limited to:

Kinases: The purine scaffold is a well-established framework for kinase inhibitors. nih.govimtm.cz Screening this compound against a broad panel of human kinases could reveal novel inhibitory activities. For instance, 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial regulators of the cell cycle and proliferation signaling. imtm.cz

Epigenetic Modulators: N6-benzoyladenine derivatives have been reported as inhibitors of bromodomains, such as BRD4, which are key readers of epigenetic marks. The structural features of this compound make it a candidate for exploration against this target class.

Plant Biology: N6-substituted adenines are known to exhibit cytokinin activity, regulating plant growth and development by interacting with specific receptors like AHK2, AHK3, and CRE1/AHK4. nih.govbiorxiv.org Investigating the effect of the N9-ethyl and N6-benzoyl substitutions on cytokinin receptor binding and activation could open up applications in agriculture. Research on related N6-benzyladenine derivatives has shown that substituents at the N9 position can significantly impact activity. nih.gov

Advanced Synthetic Methodologies for Complex Derivatives

To comprehensively explore the structure-activity relationships (SAR) and develop analogues with improved potency and selectivity, the development of advanced and versatile synthetic methodologies is paramount. While the synthesis of 6,9-disubstituted purines is well-documented, future efforts should focus on creating more complex and diverse derivatives of this compound. nih.govresearchgate.net

Key areas for synthetic innovation include:

Late-Stage Functionalization: Developing methods for the selective modification of the purine and benzamide (B126) rings at a late stage in the synthesis would enable the rapid generation of a library of analogues. This could involve C-H activation strategies to introduce new substituents without the need for de novo synthesis.

Diversity-Oriented Synthesis (DOS): Employing DOS strategies would allow for the creation of a wide range of structurally diverse molecules based on the this compound scaffold. This could involve varying the nature of the acyl group at the N6 position, introducing substituents at other positions of the purine core (e.g., C2 and C8), and modifying the N9-ethyl group.

Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms can accelerate the production of derivatives and facilitate the rapid exploration of SAR. These technologies allow for precise control over reaction conditions and can significantly reduce reaction times.

A recent study on the synthesis of 2,6,9-trisubstituted purines highlighted the benefits of microwave-assisted solid-phase synthesis for accelerating the nucleophilic displacement of halogens, demonstrating the potential for modern techniques to expedite the creation of purine-based libraries. researchgate.net

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of novel this compound derivatives with enhanced biological activity and selectivity. nih.govresearchgate.net This synergistic approach can guide the synthetic efforts, prioritize compounds for testing, and provide a deeper understanding of the molecular interactions driving bioactivity.

Future research should leverage the following integrated strategies:

Molecular Docking and Dynamics Simulations: Once a molecular target is identified, molecular docking studies can predict the binding mode of this compound and its analogues within the target's active site. researchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted binding poses and provide insights into the dynamic nature of the protein-ligand interactions. This approach has been successfully used in the rational design of inhibitors for various targets, including solute carriers. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of synthesized derivatives and their corresponding biological activities, 3D-QSAR models can be developed. imtm.cz These models can identify the key steric and electronic features of the molecules that are critical for their activity, thereby guiding the design of more potent compounds. For instance, 3D-QSAR studies on 2,6,9-trisubstituted purines revealed that an arylpiperazinyl system at the C6 position was beneficial for cytotoxic activity. imtm.cz

Iterative Design-Synthesize-Test-Analyze Cycles: The most effective strategy will involve a closed-loop, iterative process. Computational models will guide the design of new derivatives, which will then be synthesized and biologically evaluated. The experimental results will, in turn, be used to refine and improve the computational models, leading to a more efficient discovery pipeline.

Development of Advanced Research Probes and Chemical Biology Tools

Transforming this compound into a suite of chemical biology tools will be instrumental in dissecting its biological functions and validating its targets in a cellular context. nih.gov These probes are specifically designed molecules that allow for the visualization, identification, and manipulation of their molecular targets in living systems.

Future development in this area should focus on:

Affinity-Based Probes: These probes will be essential for target identification and validation. This involves synthesizing derivatives of this compound that incorporate a reactive group (for covalent labeling) or a tag (like biotin (B1667282) or a clickable alkyne/azide) for affinity purification of binding partners.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold will enable the visualization of its subcellular localization and accumulation in real-time using fluorescence microscopy. This can provide valuable clues about its site of action.

Photoaffinity Probes: These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target, even for weak or transient interactions.

The creation of such chemical tools will be a critical step in translating the initial findings on this compound into a deeper understanding of its biological role and therapeutic potential.

Q & A

Q. How is X-ray crystallography used to resolve the compound’s 3D structure?

- Protocol :

- Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Collect diffraction data (Cu-Kα radiation, 100 K).

- Solve structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .

- Output : ORTEP diagram showing bond angles/ distances; CCDC deposition number for public access.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.